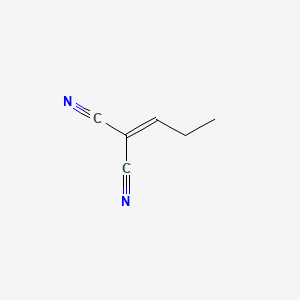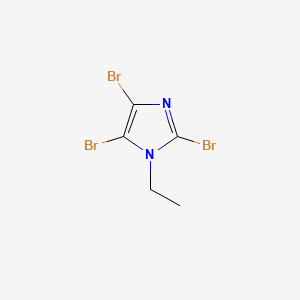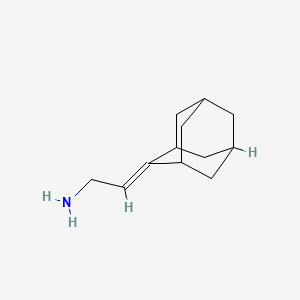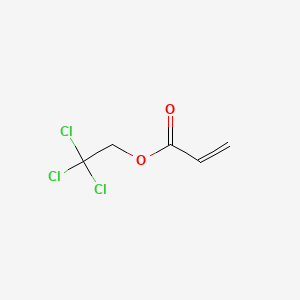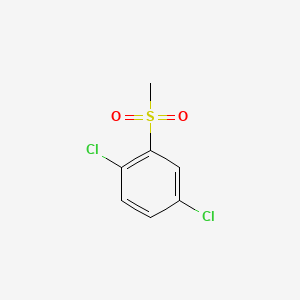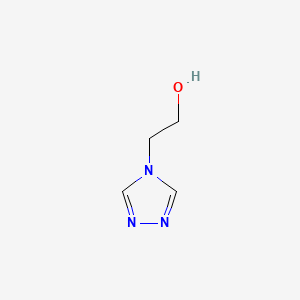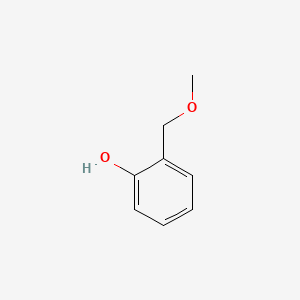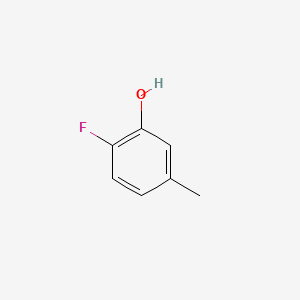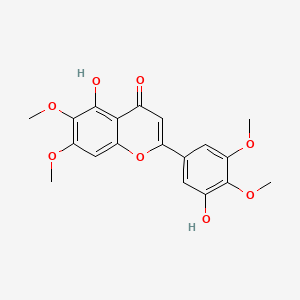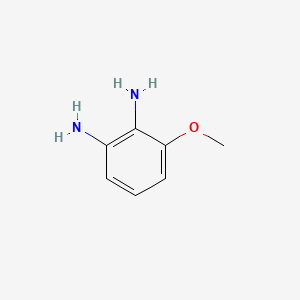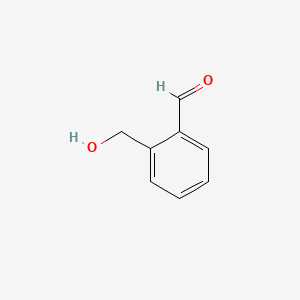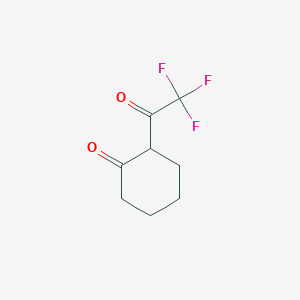
2-(Trifluoroacetyl)cyclohexanone
Descripción general
Descripción
2-(Trifluoroacetyl)cyclohexanone is a fluorinated organic compound that is part of a broader class of chemicals with a cyclohexanone backbone and a trifluoroacetyl functional group. This compound is of interest due to its potential applications in various chemical syntheses and its unique physical and chemical properties influenced by the presence of the trifluoromethyl group .
Synthesis Analysis
The synthesis of related fluorinated cyclohexanone compounds has been explored in several studies. An efficient method to synthesize 2,6-bis(trifluoroacetyl)phenols from cyclohexanones has been developed, which is superior to traditional approaches . Improved synthesis methods have also been reported for trifluoromethyl-cyclohexylamines, which involve hydrogenation of trifluoromethylanilines . Additionally, the synthesis of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt has been achieved starting from commercially available precursors . These methods highlight the advancements in the synthesis of fluorinated cyclohexanone derivatives, which could be applicable to 2-(Trifluoroacetyl)cyclohexanone.
Molecular Structure Analysis
The molecular structure of fluorinated cyclohexanone derivatives has been studied using various techniques. X-ray structure analysis has been used to determine the solid-state structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt, revealing a highly delocalized double U-enol(ate) form . The influence of the trifluoromethyl group on the molecular structure is significant, as it can affect the electron density and the overall stability of the molecule .
Chemical Reactions Analysis
The chemical reactivity of 2-(Trifluoroacetyl)cyclohexanone derivatives can be quite distinct from their non-fluorinated counterparts. For instance, the photochemical behavior of 2-(Trifluoromethyl)cyclohexanone shows enhanced reduction product formation and oxetane formation compared to 2-methylcyclohexanone . This suggests that the trifluoromethyl group can significantly alter the reaction pathways and outcomes.
Physical and Chemical Properties Analysis
Fluorinated cyclohexanone derivatives exhibit unique physical and chemical properties. The presence of fluorine atoms can influence the conformational equilibrium and the chemical shifts observed in NMR spectroscopy . The electron-withdrawing effect of the trifluoromethyl group can lead to variations in chemical shifts and can affect the molecule's conformation . Additionally, the synthesis of gem-difluorides from cyclohexanone demonstrates the practicality of using fluorinated intermediates to obtain other fluorinated compounds .
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
2-(Trifluoroacetyl)cyclohexanone is used in the synthesis of various fluorinated compounds. For example, a method to synthesize 2,6-bis(trifluoroacetyl)phenols, which are valuable fluorinated building blocks, involves starting from corresponding cyclohexanones (Sevenard et al., 2008).
NMR Spectroscopy and Molecular Structure Analysis
The compound is also significant in NMR spectroscopy. The 17O NMR chemical shifts analysis of 2-trifluoroacetyl-1-methoxycycloalkenes, derived from cyclohexanone, provides insights into the electron push-pull phenomenon and reveals variations in NMR chemical shifts with ring size (Bonacorso et al., 2005).
Catalysis and Chemical Reactions
It plays a role in catalytic processes, such as the selective hydrogenation of phenol to cyclohexanone, which is an important intermediate in chemical industry. A catalyst consisting of Pd nanoparticles supported on mesoporous graphitic carbon nitride showed high activity and selectivity in this reaction (Wang et al., 2011).
Structural Analysis in Crystal State
Research has been conducted on the structure of 4-phenyl-2,6-bis(trifluoroacetyl)cyclohexanone and its dilithium salt in various states (solid, solution, gas) using X-ray structure analysis and NMR, revealing interesting delocalization and bonding features (Sevenard et al., 2007).
Practical Synthesis Applications
The compound is also involved in the practical synthesis of gem-difluorides from cyclohexanone. For instance, cyclohexanone reacted with trifluoroacetic anhydride to give gem-bistrifluoroacetates, which are important in various chemical syntheses (Tojo et al., 2010).
Safety And Hazards
Safety data indicates that exposure to 2-(Trifluoroacetyl)cyclohexanone should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . In case of accidental ingestion or inhalation, immediate medical attention is advised .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroacetyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFLGIXUFCIELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285768 | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoroacetyl)cyclohexanone | |
CAS RN |
387-89-3 | |
| Record name | 387-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(trifluoroacetyl)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoroacetyl)cyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



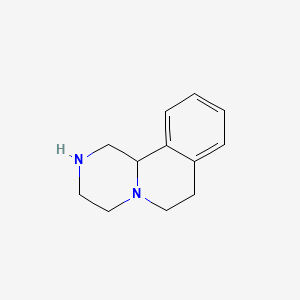
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)
